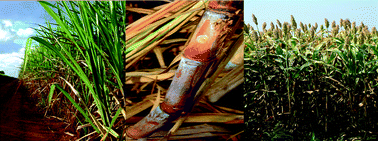Bioethanol in Nigeria: comparative analysis of sugarcane and sweet sorghum as feedstock sources
Energy & Environmental Science Pub Date: 2010-09-08 DOI: 10.1039/C0EE00084A
Abstract
This review discusses the relative merits of sweet sorghum and


Recommended Literature
- [1] Hierarchical forest-like photoelectrodes with ZnO nanoleaves on a metal dendrite array†
- [2] Preparation and evaluation of silica-based N-octylimidazolium stationary phases for HPLC
- [3] Tortuosity and mass transfer limitations in industrial hydrotreating catalysts: effect of particle shape and size distribution†
- [4] Front cover
- [5] Copper ferrite–graphene hybrid: a highly efficient magnetic catalyst for chemoselective reduction of nitroarenes†
- [6] Two novel macrocyclic organotin(iv) carboxylates based on amide carboxylic acids†
- [7] A non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for efficient, reproducible and solution-processable bulk-heterojunction devices†
- [8] Honeycomb-like single-wall carbon nanotube networks†
- [9] Optimization of double-vortex-assisted matrix solid-phase dispersion for the rapid determination of paraben preservative residues in leafy vegetables†
- [10] Influence of lamellar structure on the stress–strain behavior of β nucleated polypropylene under tensile loading at elevated temperatures

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 14941-53-8
-
CAS no.: 151055-86-6









